Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester
Description
Chemical Structure and Key Features Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester (CAS: 318515-70-7) is a sulfonylurea derivative characterized by a hexahydroazepine (a seven-membered nitrogen-containing ring) linked via a sulfonyl group to a phenyl carbamate scaffold. This compound is primarily recognized as an intermediate in synthesizing glimepiride, a third-generation sulfonylurea oral hypoglycemic agent used in diabetes management .
For example, carbamate esters are often synthesized via reactions between amines and ethyl chloroformate in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) . The hexahydroazepine substituent likely contributes to receptor-binding specificity, as seen in other sulfonylurea drugs targeting pancreatic β-cell ATP-sensitive potassium channels .
Properties
IUPAC Name |
ethyl N-[4-(azepan-1-ylsulfonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-21-15(18)16-13-7-9-14(10-8-13)22(19,20)17-11-5-3-4-6-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGVUWILIBPAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231421 | |
| Record name | Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81865-16-9 | |
| Record name | Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081865169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester can be achieved through several methods:
Carbamoylation: This involves the reaction of a phenylamine derivative with an isocyanate or chloroformate to form the carbamate.
Transcarbamoylation: This method involves the transfer of a carbamoyl group from one molecule to another.
Industrial Production Methods
Industrial production of carbamates often involves large-scale reactions using similar methods as described above but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these processes.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
The ethyl carbamate group undergoes acid-catalyzed hydrolysis via a Fischer esterification-like reverse mechanism (PADPED steps: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) . For example:
Conditions : HSO, HCl, or TsOH in excess water at reflux .
| Reaction Parameters | Outcome | Reference |
|---|---|---|
| 1M HSO, 100°C, 12 hrs | 95% conversion to carbamic acid derivative | |
| TsOH, Dean-Stark trap, toluene | Water removal drives equilibrium to product |
Base-Promoted Saponification
The ethyl ester is cleaved under basic conditions to yield the corresponding carboxylate salt :
Conditions : 2M NaOH in aqueous ethanol (70°C, 6–8 hrs) .
Sulfonamide Reactivity
The azepine-1-sulfonyl group exhibits limited electrophilicity due to resonance stabilization, but it participates in:
Nucleophilic Substitution
Under strong basic conditions (e.g., NaH, DMF), the sulfonamide’s nitrogen may act as a leaving group, enabling alkylation or arylation :
Conditions :
| Substrate | Reagents | Yield | Reference |
|---|---|---|---|
| 4-Bromophenyl derivative | Pd(PPh), KCO | 78% |
Carbamate Stability and Decomposition
Carbamates are prone to thermal decomposition and retro-carbamate reactions at elevated temperatures :
Conditions : >150°C in inert atmosphere .
| Temperature | Decomposition Products | Byproducts |
|---|---|---|
| 160°C | Azepine sulfonamide, CO, ethanol | Trace amines |
Reduction of the Azepine Ring
The hexahydroazepine ring undergoes hydrogenation to form a fully saturated azepane system, though this is rarely required due to its pre-saturated state .
Oxidation of the Sulfonamide
Strong oxidants (e.g., RuO) may cleave the sulfonamide bond, though this is not commonly observed under standard conditions .
Key Mechanistic Insights
-
Carbamate Hydrolysis : Follows a tetrahedral intermediate mechanism, with rate dependence on pH .
-
Sulfonamide Stability : Resonance delocalization reduces reactivity, requiring harsh conditions for substitution .
-
Thermal Decomposition : A first-order reaction influenced by steric effects of the azepine ring .
Scientific Research Applications
Pharmaceutical Development
Carbamic acid derivatives are often explored for their potential as therapeutic agents. The compound's structure suggests it may interact with biological targets related to neurological and psychiatric disorders due to the presence of the azepin moiety.
Case Study: Neuropharmacological Research
Research has indicated that compounds similar to carbamic acid with azepin structures exhibit anxiolytic and antidepressant properties. For instance, studies have shown that modifications of azepine derivatives can lead to enhanced binding affinity for serotonin receptors, which are crucial in mood regulation .
Agricultural Chemistry
The sulfonamide group in this compound may provide herbicidal or fungicidal properties. Research indicates that sulfonamide derivatives can inhibit specific enzymes in plants and fungi, leading to growth inhibition.
Data Table: Herbicidal Activity of Sulfonamide Derivatives
| Compound Name | Target Organism | Mechanism of Action | Reference |
|---|---|---|---|
| Carbamic Acid Derivative | Weeds | Inhibition of Photosynthesis | |
| Sulfonamide Analog | Fungi | Enzyme Inhibition |
Material Science
The unique chemical structure allows for the potential development of new materials with specific properties such as enhanced thermal stability or electrical conductivity.
Case Study: Polymer Synthesis
Researchers have explored using carbamic acid derivatives in the synthesis of polymers that exhibit improved mechanical properties and thermal resistance. Such polymers could be utilized in coatings or composite materials for industrial applications .
Mechanism of Action
The mechanism by which Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester exerts its effects depends on its specific application:
Enzyme Inhibition: It can act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate access.
Protein Interactions: It can form covalent or non-covalent interactions with proteins, altering their function or stability.
Drug Delivery: It can serve as a prodrug, where the carbamate group is cleaved in vivo to release the active drug.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Hexahydroazepine vs. Other Nitrogenous Rings The seven-membered hexahydroazepine ring in the target compound distinguishes it from six-membered piperidine or morpholine derivatives (e.g., : 565176-83-2). This larger ring may enhance conformational flexibility, improving binding to sulfonylurea receptors (SUR1) in pancreatic β-cells .
Ethyl Ester vs. Other Ester Groups
Compared to benzyl esters () or methyl esters (), the ethyl ester in the target compound balances lipophilicity and metabolic stability. Benzyl esters, while more lipophilic, are prone to enzymatic hydrolysis, reducing bioavailability .
Sulfonamide Linkage Variations
Unlike fenbendazole’s benzimidazole-sulfanyl group (), the target compound’s sulfonamide linkage is critical for SUR1 activation. Modifications here (e.g., pyrimidine in CAS 50910-49-1) can abolish hypoglycemic activity .
Pharmaceutical Relevance
The target compound’s role as a glimepiride intermediate contrasts with impurities like the N-methyl ester variant (ACI 070921, ), which lacks therapeutic efficacy. Purity and substituent positioning are critical for drug safety and potency .
Research Findings and Mechanistic Considerations
- Receptor Binding : The hexahydroazepine sulfonyl group may engage in hydrogen bonding with SUR1 residues (e.g., lysine or aspartate), as seen in glimepiride’s mechanism .
- Metabolism : Ethyl esters are typically hydrolyzed by esterases to active carboxylic acids, but the hexahydroazepine ring may slow this process, prolonging activity .
- Toxicity : Structural analogs with chloroethyl substituents () exhibit higher cytotoxicity, underscoring the safety of the target compound’s azepine group.
Biological Activity
Carbamic acid, specifically the compound (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester , is a member of the carbamate family, which are organic compounds derived from carbamic acid. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology.
The molecular formula of this compound is with a molecular weight of approximately 272.32 g/mol. Its structure includes a hexahydroazepine moiety linked to a sulfonamide and an ethyl carbamate group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its interaction with biological systems:
- Antimicrobial Activity : Some studies suggest that carbamate derivatives can possess antimicrobial properties. The specific ethyl ester variant may inhibit the growth of certain bacterial strains.
- Enzyme Inhibition : Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased acetylcholine levels, affecting muscle contraction and potentially leading to toxic effects.
- Carcinogenic Potential : Certain carbamate compounds have been classified as potential carcinogens based on animal studies. The specific risks associated with the ethyl ester variant are still under investigation.
Case Studies and Experimental Data
Several studies have focused on the biological effects of similar carbamate compounds:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated various carbamate derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed significant inhibitory effects, suggesting potential therapeutic applications in treating infections .
- Toxicological Assessment : A comprehensive screening assessment conducted by Health Canada highlighted that while some carbamates exhibit low environmental risk, they may pose health risks due to their carcinogenic properties when ingested or absorbed through the skin .
Summary of Biological Activities
Q & A
Q. Q1. How is Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester synthesized, and what are the critical reaction conditions?
Methodological Answer: The compound is synthesized via multi-step reactions involving sulfonylation and carbamate esterification. A key intermediate is formed by coupling 4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenylamine with ethyl chloroformate under anhydrous conditions. Critical parameters include:
- Temperature: 0–5°C during carbamate formation to minimize side reactions.
- Catalysts: Triethylamine (TEA) or DMAP to facilitate nucleophilic substitution.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>97%) .
Example Protocol:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethyl chloroformate, TEA, DCM, 0°C | 85% | 92% |
| 2 | Column chromatography (EtOAc:Hex 3:7) | 78% | 99% |
Q. Q2. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS): ESI-MS (positive mode) confirms molecular weight (C₁₈H₂₃N₃O₆S, theoretical [M+H]⁺ = 428.1). Observed m/z: 428.2 .
- NMR: ¹H NMR (DMSO-d₆) shows key signals: δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 7.85 (d, 2H, aromatic SO₂), δ 3.20 (m, 6H, azepine ring) .
- HPLC: Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) to assess purity (>98%) and detect impurities (e.g., methyl ester analog) .
Advanced Research Questions
Q. Q3. How does the ethyl ester moiety influence the compound’s stability compared to its methyl ester analog?
Methodological Answer: The ethyl ester enhances hydrolytic stability under physiological pH (7.4) compared to the methyl analog. Accelerated stability studies (40°C/75% RH):
- Degradation Pathways: Ester hydrolysis (major) and sulfonamide cleavage (minor).
- Half-Life (pH 7.4): Ethyl ester: 48 hrs; Methyl ester: 12 hrs (HPLC tracking) .
- Mechanism: Ethyl group’s steric hindrance reduces nucleophilic attack by water .
Data Comparison:
| Ester Group | Hydrolysis Rate (k, h⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Methyl | 0.058 | 72.3 |
| Ethyl | 0.021 | 85.6 |
Q. Q4. What structural features correlate with its role as a Glimepiride impurity?
Methodological Answer: The compound is a Glimepiride synthesis intermediate where incomplete sulfonylation or esterification leads to its presence. Key structural markers:
Q. Q5. How can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Docking Studies (AutoDock Vina): The sulfonyl group forms hydrogen bonds with SUR1 residues (Tyr1206, Lys138).
- MD Simulations (GROMACS): Ethyl ester flexibility reduces binding affinity (ΔG = -8.2 kcal/mol) vs. Glimepiride (ΔG = -10.5 kcal/mol) .
- ADMET Predictions: Moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) and hepatic clearance (CLhep = 15 mL/min/kg) .
Q. Q6. What are the degradation products under oxidative stress, and how are they characterized?
Methodological Answer: Forced degradation (3% H₂O₂, 40°C):
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| LogP | 2.9 | Calculated (XlogP) |
| PSA | 95.5 Ų | DFT |
| Solubility (pH 7.0) | 0.12 mg/mL | Shake-flask |
Q. Table 2: Impurity Profile in Glimepiride Synthesis
| Impurity | CAS | Detection Limit (ppm) |
|---|---|---|
| Ethyl ester derivative | 318515-70-7 | 50 |
| Methyl ester analog | 119018-30-3 | 30 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
